N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds, including those derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been a focal point of research. These endeavors aim to develop molecules with potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic activities. For instance, the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) illustrates the preparation of various heterocyclic frameworks starting from visnagenone–ethylacetate and khellinone–ethylacetate. These compounds were evaluated for their cyclooxygenase inhibition, demonstrating significant COX-2 selectivity and promising analgesic and anti-inflammatory effects, akin to the potential applications of the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Another avenue of research involves the creation and evaluation of compounds for antimicrobial properties. Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives and their Mannich bases, assessing their effectiveness against various microorganisms. Such studies underscore the relevance of novel heterocyclic compounds in addressing microbial resistance, suggesting areas where the compound may find applicability (Fandaklı et al., 2012).
Exploration of Heterocyclic Chemistry
The exploration of heterocyclic chemistry, including the synthesis of thienopyrimidine derivatives and their evaluation for antimicrobial activity, presents a foundational aspect of scientific research related to N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide. For example, the work by Bhuiyan et al. (2006) on synthesizing new thienopyrimidine derivatives and their pronounced antimicrobial activity exemplifies the compound's potential for contributing to novel antimicrobial agents (Bhuiyan et al., 2006).
Properties
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-12-2-3-15(23)22(20-12)5-4-17-16(24)13-10-14(19-11-18-13)21-6-8-25-9-7-21/h2-3,10-11H,4-9H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTNUENQRASCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.